(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde

Catalog No.
S1543699
CAS No.
121314-69-0
M.F
C22H14O4
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicar...

CAS Number

121314-69-0

Product Name

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde

IUPAC Name

4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H

InChI Key

DENRDANQMQOFEU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O

Synonyms

R-2,2'-dihydroxy-[1,1'-Binaphthalene]-3,3'-dicarboxaldehyde

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O

Chemical Structure:

4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde (4-F3HNC) is a complex organic molecule consisting of two fused aromatic rings (naphthalene) with various functional groups attached. The molecule possesses aldehyde (CHO) and hydroxyl (OH) groups, along with a formyl (CHO) group on a specific carbon position.

Scientific Research Applications:

  • Material Science: The aromatic structure with functional groups like aldehydes and hydroxyls might be of interest for researchers developing new materials. These functional groups can participate in chemical reactions to create polymers or other materials with specific properties [].
  • Organic Chemistry: The molecule's structure presents a framework for studying organic synthesis and chemical reactions. Scientists might investigate methods to synthesize 4-F3HNC or explore its reactivity with other molecules [].

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde is a chiral organic compound that belongs to the family of binaphthyl derivatives. It is characterized by two hydroxyl groups located at the 2 and 2' positions of the binaphthalene framework and aldehyde groups at the 3 and 3' positions. The molecular formula of this compound is C22H14O4C_{22}H_{14}O_4 . This compound is significant in asymmetric synthesis and catalysis due to its chiral nature, which allows it to participate in enantioselective reactions.

The reactivity of (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde primarily involves its aldehyde functional groups. Typical reactions include:

  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form imines or acetals, respectively .

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde exhibits notable biological activities. Its derivatives have been investigated for their potential as:

  • Antioxidants: The compound's structure allows it to scavenge free radicals.
  • Antimicrobial Agents: Some studies suggest that derivatives of this compound possess antibacterial properties .
  • Chiral Building Blocks: It serves as a crucial intermediate in synthesizing various biologically active compounds due to its chirality .

Several methods have been developed for synthesizing (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde:

  • Diastereomeric Complexation: This method involves complexing racemic binaphthyl derivatives with chiral amino acids followed by hydrolysis to yield enantiopure products .
  • Oxidative Coupling: The synthesis can also be achieved through oxidative coupling of naphthol derivatives using metal catalysts .
  • Fischer Esterification: This method can be adapted for synthesizing related esters before hydrolysis to obtain the desired aldehyde .

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde has several applications:

  • Asymmetric Catalysis: It is utilized in enantioselective synthesis processes in organic chemistry.
  • Material Science: The compound is a precursor for creating homochiral metal-organic frameworks which are useful in gas storage and separation technologies .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities .

Interaction studies involving (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde typically focus on its binding affinities and catalytic efficiencies in various reactions. Research indicates that this compound can form stable complexes with metal ions, enhancing its catalytic properties in asymmetric reactions. Studies have shown that incorporating this compound into polymer matrices can affect the material's optical and thermal properties .

Several compounds share structural similarities with (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(R)-BINOLTwo hydroxyl groups at 1 and 1' positionsWidely used as a chiral ligand in asymmetric synthesis
(S)-BINOLEnantiomer of BINOLExhibits similar reactivity but different optical activity
2,2'-Dihydroxy-1,1'-binaphthylLacks aldehyde groupsServes as a precursor for various chemical transformations
2-Hydroxy-1-naphthaldehydeContains a single naphthalene ringUsed in dye synthesis and fluorescence applications

The uniqueness of (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde lies in its dual functionality as both an aldehyde and a diol within a chiral framework, making it particularly valuable in asymmetric synthesis applications where chirality is crucial.

XLogP3

5.4

Dates

Modify: 2023-08-15

Explore Compound Types